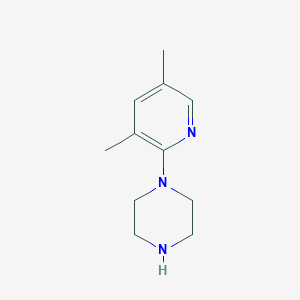

1-(3,5-Dimethylpyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(3,5-dimethylpyridin-2-yl)piperazine |

InChI |

InChI=1S/C11H17N3/c1-9-7-10(2)11(13-8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 |

InChI Key |

QZPYIYKSEGZFPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)N2CCNCC2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,5 Dimethylpyridin 2 Yl Piperazine

Modern Synthetic Routes and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of complex heterocyclic molecules like 1-(3,5-dimethylpyridin-2-yl)piperazine. These methods prioritize step economy, high yields, and precise control over chemical reactivity, leveraging catalytic systems and novel reaction pathways to streamline the synthetic process.

The formation of the C-N bond between the pyridine (B92270) and piperazine (B1678402) rings is the cornerstone of synthesizing this compound. Two primary strategies dominate this field: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.comquora.com This is because the anionic intermediate (a Meisenheimer-like complex) is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom. stackexchange.com In a typical SNAr approach to this compound, a 2-halo-3,5-dimethylpyridine serves as the electrophile. Piperazine, acting as a potent nucleophile, attacks the C-2 position, displacing the halide leaving group to form the desired product. The efficiency of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions, such as solvent and temperature. researchgate.netnih.gov

Transition-Metal-Catalyzed Cross-Coupling: Palladium- and copper-catalyzed reactions represent the most powerful and versatile methods for forming C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a leading strategy. This reaction typically involves coupling 2-halo-3,5-dimethylpyridine with piperazine in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base. This method is renowned for its broad substrate scope and functional group tolerance. acs.org An alternative, the Ullmann condensation, uses a copper catalyst (often CuI) and is a more classical but still widely used method for N-arylation of amines and heterocycles. researchgate.net

A significant challenge in the synthesis of this compound is the preparation of the correctly substituted pyridine precursor, namely 2-functionalized-3,5-dimethylpyridine. Achieving regioselectivity is paramount.

A common starting material is 3,5-dimethylpyridine (B147111) (3,5-lutidine). Direct functionalization of the C-2 position is challenging due to the presence of multiple reactive C-H bonds. A classic and effective method to control regioselectivity involves the initial formation of the pyridine N-oxide. The N-oxide group activates the C-2 and C-6 positions towards both electrophilic and nucleophilic attack. researchgate.net This activation allows for the selective introduction of a halogen (e.g., chlorine or bromine) at the 2-position. Subsequent removal of the N-oxide group, often by reduction, yields the desired 2-halo-3,5-dimethylpyridine intermediate, primed for coupling with piperazine. researchgate.net More modern approaches, such as transition-metal-catalyzed C-H activation, offer a more direct route by catalytically functionalizing a specific C-H bond, although controlling regioselectivity remains a primary research focus. daneshyari.com

Catalysis is at the heart of modern synthetic chemistry, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. For the synthesis of this compound, both photoredox and transition-metal catalysis have opened new avenues.

Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C and C-X bonds under exceptionally mild conditions. rsc.org This methodology uses a photocatalyst (like an iridium or ruthenium complex) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govresearchgate.netnih.gov

In the context of synthesizing substituted piperazines and pyridines, photoredox catalysis enables direct C–H functionalization, which avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov For instance, a piperazine's α-C–H bond can be functionalized by generating an α-amino radical, which can then couple with a suitable partner. nih.govresearchgate.net Similarly, C–H bonds on the pyridine ring can be targeted for alkylation or arylation. mdpi.comresearchgate.net Decarboxylative coupling is another photoredox-mediated strategy where a carboxylic acid is used as a stable precursor to a radical, offering a sustainable route to C-C bond formation. acs.orgorganic-chemistry.org These approaches represent cutting-edge, innovative strategies for constructing the pyridine-piperazine scaffold. researchgate.net

As mentioned, transition-metal catalysis is the workhorse for constructing the pyridine-piperazine C-N bond. Palladium and copper are the most frequently employed metals for this transformation.

Palladium Catalysis: The Buchwald-Hartwig amination is a premier method for this type of coupling. The catalytic cycle typically involves the oxidative addition of a palladium(0) complex to the 2-halo-3,5-dimethylpyridine, followed by coordination of piperazine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the catalyst. nih.govbeilstein-journals.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. beilstein-journals.orgacs.org

Copper Catalysis: The copper-catalyzed Ullmann reaction is a cost-effective alternative to palladium. These reactions often require higher temperatures but have seen significant improvements with the development of new ligands that facilitate the catalytic cycle. researchgate.netresearchgate.net Both homogeneous copper salts (e.g., CuI) and heterogeneous copper nanoparticles have been shown to be effective catalysts for the amination of halopyridines. researchgate.netresearchgate.net

Below is a table comparing typical conditions for palladium- and copper-catalyzed amination of aryl halides.

| Parameter | Palladium-Catalyzed System (Buchwald-Hartwig) | Copper-Catalyzed System (Ullmann) |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu Nanoparticles |

| Ligand | Phosphine-based (e.g., S-Phos, XPhos, PPh₃) | N,N- or N,O-chelating ligands (e.g., L-proline, BINOL) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane, DMF) | Polar solvents (e.g., DMF, DMSO) |

| Temperature | Moderate to high (80-120 °C) | Often higher temperatures (>100 °C) |

| Advantages | High yields, broad scope, functional group tolerance | Lower catalyst cost, effective for N-heteroarylation |

Catalytic Transformations in Compound Synthesis

Green Chemistry Principles in Compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. rasayanjournal.co.in The synthesis of this compound can be significantly improved by incorporating these principles. researchgate.net

Key green chemistry considerations include:

Catalysis: The use of catalytic instead of stoichiometric reagents is a core green principle. Transition-metal-mediated and photoredox reactions excel in this regard, as only small amounts of catalyst are needed, which increases atom economy and reduces waste. numberanalytics.combiosynce.com The development of catalysts based on more abundant and less toxic metals, such as iron, is also a growing trend in heterocyclic synthesis. rsc.org

Energy Efficiency: Photoredox catalysis, which often proceeds at room temperature using visible light as an energy source, is highly energy-efficient compared to traditional methods requiring high temperatures for extended periods. rsc.orgresearchgate.net Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption by enabling rapid, efficient heating. numberanalytics.comresearchgate.net

Safer Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. numberanalytics.com Research into performing coupling reactions in water, ethanol, or under solvent-free conditions is actively pursued. researchgate.netrsc.orgnih.gov For example, some palladium-catalyzed decarboxylative couplings have been successfully performed in aqueous media. rsc.orgnih.gov

The table below summarizes how different synthetic strategies align with green chemistry principles.

| Synthetic Strategy | Relevant Green Chemistry Principles | Advantages |

|---|---|---|

| Transition-Metal Catalysis | Catalysis, Atom Economy | High efficiency, reduces need for stoichiometric reagents. |

| Photoredox C-H Functionalization | Energy Efficiency, Step Economy, Safer Conditions | Uses visible light, often proceeds at room temperature, avoids pre-functionalization steps. rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduces reaction times and energy input compared to conventional heating. numberanalytics.comresearchgate.net |

| Solvent-Free/Aqueous Media Reactions | Safer Solvents, Waste Prevention | Eliminates or reduces the use of hazardous organic solvents. researchgate.netrsc.org |

Solvent-Free and Environmentally Benign Synthetic Protocols

In alignment with the principles of green chemistry, recent research has focused on developing solvent-free and environmentally benign protocols for the synthesis of N-arylpiperazines. Traditional syntheses often rely on volatile and potentially hazardous organic solvents. Eliminating these solvents reduces environmental impact, improves safety, and can simplify purification processes.

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of related heterocyclic compounds. For instance, the condensation reaction of 2-aminopyridine (B139424) with α-haloketones to form imidazo[1,2-a]pyridines has been achieved efficiently under catalyst- and solvent-free conditions, demonstrating the feasibility of such approaches for pyridine-based scaffolds. scielo.br Similarly, functionalized pyridine derivatives have been synthesized using recyclable Wells-Dawson heteropolyacids as catalysts under solvent-free conditions at elevated temperatures. conicet.gov.ar The Buchwald-Hartwig amination, a key reaction for forming the C-N bond between a pyridine ring and piperazine, has also been adapted to solvent-free conditions. By using an excess of piperazine to act as both the reactant and the solvent, researchers have demonstrated a more eco-friendly approach to this critical transformation, albeit sometimes with the competing formation of bis-arylated products. nih.gov These protocols offer a pathway to greener synthesis by minimizing waste and avoiding the use of toxic solvents. researchgate.netrsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.com Reactions with high atom economy are inherently more efficient and generate less waste.

In the context of synthesizing this compound, addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. chemrxiv.org In contrast, substitution reactions, which are commonly used to construct this molecule (e.g., nucleophilic aromatic substitution of 2-chloro-3,5-dimethylpyridine (B1314111) with piperazine), have lower atom economy because they generate stoichiometric byproducts, such as salts (e.g., hydrochloride).

Microwave and Ultrasound-Assisted Synthesis

To accelerate reaction rates, improve yields, and enable reactions under milder conditions, microwave (MW) and ultrasound irradiation have emerged as powerful tools in organic synthesis.

Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times for the synthesis of pyridine and piperazine derivatives compared to conventional heating methods. mdpi.com The Bohlmann-Rahtz pyridine synthesis, for example, can be conducted in a single step with reduced reaction times (10-20 minutes) and improved yields (up to 98%) under microwave conditions. organic-chemistry.orgresearchgate.net This technique has been effectively applied to crucial C-N bond-forming reactions. A comparative study on the piperidination of halopyridines found that microwave heating can facilitate uncatalyzed nucleophilic aromatic substitution (SNAr) for activated substrates and improve the efficiency of catalyzed reactions like the Buchwald-Hartwig amination. researchgate.net

Interactive Data Table: Microwave-Assisted Pyridine Synthesis

| Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl β-aminocrotonate, Phenylpropynone | MW, 120°C, EtOH-AcOH | 5 min | 86 | beilstein-journals.org |

| 2-aminopyridine, Cyanamide, o-hydroxyacetophenone | MW, 120°C | 15 min | >70% | nih.gov |

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation. This process enhances mass transfer and can lead to dramatic increases in reaction rates and yields. Ultrasound has been successfully used in the eco-friendly synthesis of various heterocycles, including piperidine (B6355638) and pyridine derivatives, often in aqueous media and with reduced reaction times from hours to minutes. nih.govmdpi.com For example, the synthesis of certain pyrimidine (B1678525) derivatives under ultrasound irradiation showed higher yields (82-96%) compared to conventional heating (51-73%). nih.gov This technique provides a green, efficient alternative for constructing the core scaffolds of molecules like this compound. researchgate.netrsc.org

Asymmetric and Stereoselective Synthesis of Chiral Analogues

Introducing chirality into piperazine-based structures is of great interest for developing novel therapeutic agents. Advanced synthetic methodologies now allow for the precise control of stereochemistry in analogues of this compound.

Diastereoselective and Enantioselective Approaches

The synthesis of chiral piperazines often begins with precursors from the "chiral pool," such as amino acids. A highly diastereoselective intramolecular hydroamination, catalyzed by palladium, has been developed as a key step in a modular synthesis of 2,6-disubstituted piperazines, yielding products with a defined trans stereochemistry. nih.gov

Catalytic asymmetric hydrogenation is another powerful method. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). These intermediates can then be reduced to the corresponding chiral piperazines. dicp.ac.cnrsc.org Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of activated pyridines to prepare stereo-enriched piperidines with precise stereochemical control. nih.gov These approaches represent the cutting edge in producing enantiomerically pure or enriched piperazine analogues. rsc.orgchim.it

Control of Piperazine Ring Conformation

The three-dimensional shape of a molecule is critical to its biological activity. For 1-arylpiperazines, the conformation of the six-membered piperazine ring significantly influences how the molecule interacts with its biological target. The piperazine ring typically adopts a chair conformation. Infrared and dipole moment studies indicate that the N-H bond in an unsubstituted piperazine ring prefers the equatorial position, similar to piperidine. rsc.org

However, the substitution pattern on both the pyridine and piperazine rings dictates the preferred conformation. In 2,6-disubstituted piperazines, significant A(1,3) strain can force the ring into a twist-boat conformation. nih.gov For 1-arylpiperazines, molecular modeling studies have shown that extended conformations are often preferred in solution, which is crucial for binding to receptors like the 5-HT1A receptor. mdpi.comnih.gov The ability to predict and control the ring conformation through synthetic design is a key aspect of modern medicinal chemistry. nih.govacs.org

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and purity of the final compound is a critical goal in chemical synthesis. For this compound, this involves optimizing the key bond-forming reactions and developing effective purification strategies.

Purification of piperazine derivatives often involves crystallization of the free base or a salt form (e.g., hydrochloride) to remove unreacted starting materials and byproducts. google.com For persistent impurities, methods such as ion-exchange chromatography or treatment with activated carbon can be employed to achieve high purity levels. google.comssrn.com Final product purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netgoogleapis.com

Computational Chemistry and Quantum Mechanical Investigations of 1 3,5 Dimethylpyridin 2 Yl Piperazine

Molecular Geometry and Conformational Analysis

The three-dimensional structure of 1-(3,5-Dimethylpyridin-2-yl)piperazine is not rigid. The molecule possesses conformational flexibility arising from the piperazine (B1678402) ring puckering and the rotation around the single bond connecting the pyridine (B92270) and piperazine rings. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone methods in quantum chemistry for determining the optimized molecular geometry of a compound. DFT, particularly with hybrid functionals like B3LYP, combined with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p), is widely used to predict structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netinpressco.comnih.govscirp.org

For this compound, these calculations would reveal that the piperazine ring adopts a stable chair conformation, which minimizes steric strain. The connection to the pyridine ring can occur via an axial or equatorial position on the piperazine nitrogen. Computational studies on similar 2-substituted piperazines have shown a preference for the axial conformation, which can be influenced by intramolecular interactions. nih.gov The geometry optimization process finds the lowest energy structure by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached.

Illustrative Optimized Geometrical Parameters: The following table presents representative data that would be expected from a DFT B3LYP/6-311G(d,p) calculation for the key structural parameters of the molecule.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(pyridine)-N(piperazine) | ~1.40 Å |

| N(piperazine)-C(piperazine) | ~1.46 Å | |

| C(piperazine)-C(piperazine) | ~1.53 Å | |

| C(pyridine)-N(pyridine) | ~1.34 Å | |

| C(pyridine)-C(pyridine) | ~1.39 Å | |

| Bond Angles | C-N-C (piperazine ring) | ~110.5° |

| N-C-C (piperazine ring) | ~111.0° | |

| C(pyridine)-C(pyridine)-N(piperazine) | ~122.0° | |

| Dihedral Angle | C-N-C-C (piperazine ring) | ~55-60° (Chair) |

| C-C-N-C (Pyridine-Piperazine link) | Varies with conformer |

Potential Energy Surface Mapping

A Potential Energy Surface (PES) map illustrates the energy of a molecule as a function of its geometry. scispace.com For this compound, a key conformational variable is the dihedral angle defining the rotation around the C(pyridine)–N(piperazine) bond. A relaxed PES scan can be performed computationally, where this dihedral angle is systematically varied (e.g., in 10- or 15-degree increments), and at each step, the rest of the molecule's geometry is optimized. researchgate.netresearchgate.netuni-muenchen.demolssi.org

This process identifies the lowest-energy conformers (energy minima) and the transition states (energy maxima) that separate them. The resulting energy profile reveals the rotational barrier, which is the energy required to convert one stable conformer into another. Such scans are crucial for understanding the molecule's dynamic behavior in solution. njit.edumdpi.com For this molecule, the scan would likely reveal distinct energy minima corresponding to specific orientations of the piperazine ring relative to the dimethylpyridine ring, governed by steric hindrance from the methyl groups and electronic effects.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its chemical reactivity. Computational methods provide a suite of descriptors derived from the molecular orbitals to predict how and where a molecule will react.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). researchgate.netnumberanalytics.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations can be used to determine the energies and visualize the spatial distribution of these orbitals. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, while the LUMO is likely concentrated on the electron-deficient pyridine ring system.

Illustrative FMO Parameters and Reactivity Descriptors: This table shows typical values for FMO energies and global reactivity descriptors that would be calculated using DFT.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | ~ -6.20 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | ~ -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.25 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | ~ -3.575 |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.625 |

| Global Softness | S | 1 / (2η) | ~ 0.190 |

| Electrophilicity Index | ω | µ2 / (2η) | ~ 2.43 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP is mapped onto a constant electron density surface, with different colors representing different potential values. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the nitrogen atoms, particularly the pyridine nitrogen and the secondary amine nitrogen of the piperazine ring. Regions of positive electrostatic potential (colored blue) are electron-poor and are favorable for nucleophilic attack. These would be found around the hydrogen atoms, especially the N-H proton of the piperazine ring. researchgate.netpreprints.org The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

Mechanistic Investigations of Chemical Transformations Involving 1 3,5 Dimethylpyridin 2 Yl Piperazine

Reaction Pathway Elucidation via Spectroscopic and Computational Methods

The elucidation of reaction pathways for a compound like 1-(3,5-dimethylpyridin-2-yl)piperazine would typically involve a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), infrared (IR) spectroscopy, and mass spectrometry (MS) would be employed to identify and characterize reactants, intermediates, and products of a chemical transformation. For instance, in-situ monitoring of a reaction using NMR or IR spectroscopy can provide real-time data on the consumption of starting materials and the formation of products, offering insights into reaction kinetics and potential intermediates.

Computational Methods: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for mapping out potential energy surfaces of a reaction. These methods can be used to calculate the geometries and energies of transition states and intermediates, providing a theoretical framework for understanding the reaction mechanism at a molecular level. The calculated spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) for proposed intermediates can be compared with experimental data to validate the predicted reaction pathway.

Role of the Compound as a Ligand in Catalytic Cycles

Piperazine (B1678402) derivatives are well-known for their ability to act as ligands in coordination chemistry and catalysis. The nitrogen atoms in the piperazine ring and the pyridine (B92270) moiety of this compound can coordinate to metal centers, forming stable complexes that can act as catalysts.

The role of such a compound in a catalytic cycle would be investigated by studying the structure and reactivity of its metal complexes. Techniques like X-ray crystallography could be used to determine the precise coordination geometry of the ligand around the metal center. The catalytic activity would be assessed by monitoring the rate of the catalyzed reaction under various conditions (e.g., temperature, pressure, substrate concentration). The mechanism of the catalytic cycle would be probed by identifying key catalytic intermediates and studying the elementary steps of the cycle, such as oxidative addition, reductive elimination, and migratory insertion, often through a combination of experimental and computational approaches.

Degradation Pathways Under Controlled Experimental Conditions (e.g., thermal, photochemical)

Understanding the stability of a compound is crucial for its practical applications. The degradation of this compound would be studied under controlled conditions to determine its thermal and photochemical stability.

Thermal Degradation: To investigate thermal degradation, the compound would be heated to elevated temperatures, and the resulting degradation products would be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The kinetics of the degradation process would be studied to determine the activation energy and the rate of decomposition.

Photochemical Degradation: Photochemical degradation studies would involve exposing the compound to light of specific wavelengths (e.g., UV or visible light). The photochemical reaction products would be analyzed to understand the degradation pathway. Quantum yield measurements would quantify the efficiency of the photochemical degradation process.

While specific data for this compound is not available, studies on the thermal degradation of the parent piperazine molecule have shown that it can undergo ring-opening and other complex reactions at high temperatures. It is plausible that this compound would exhibit its own unique degradation profile influenced by the dimethylpyridine substituent.

Based on a comprehensive search of scientific literature, the specific experimental data required to detail the advanced spectroscopic and crystallographic methodologies for the structural elucidation of this compound is not available in the public domain.

Detailed research findings on high-resolution 2D NMR techniques (COSY, HMBC, HSQC, NOESY), solid-state NMR applications, single-crystal X-ray diffraction, polymorphism, co-crystallization studies, specific intermolecular interactions in the crystalline state, and Hirshfeld surface analysis for this particular compound have not been published.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses solely on this compound. The creation of such an article would require access to primary research data that is not currently available.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Mass Spectrometry Techniques for Structural Confirmation (Beyond basic identification)

Mass spectrometry is a cornerstone in the structural elucidation of novel compounds. High-resolution and tandem techniques are particularly powerful for confirming elemental composition and mapping fragmentation pathways, which together provide a comprehensive structural fingerprint of the molecule.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-(3,5-Dimethylpyridin-2-yl)piperazine (Chemical Formula: C₁₁H₁₇N₃), the theoretical exact mass of the neutral molecule is 191.1422 g/mol . In typical ESI-HRMS analysis performed in positive ion mode, the molecule would be observed as its protonated form, [M+H]⁺.

While specific experimental HRMS data for this compound is not extensively detailed in currently available research literature, the expected theoretical mass provides a benchmark for its identification.

Table 1: Theoretical Exact Mass for HRMS Confirmation

| Species | Chemical Formula | Theoretical m/z |

|---|

The confirmation of the empirical formula is achieved when the experimentally measured m/z value aligns with the theoretical value, typically within a mass accuracy tolerance of ±5 ppm. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) provides critical information about a molecule's structure by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 192.1) and analyzing the resulting product ions. While specific MS/MS studies for this compound are not widely published, its fragmentation pathways can be predicted based on the known behavior of N-arylpiperazine and N-heteroarylpiperazine analogues. xml-journal.netmdpi.com

The primary sites of fragmentation in such molecules are typically the bonds within the piperazine (B1678402) ring and the C-N bond connecting the piperazine and dimethylpyridine rings. xml-journal.net Collision-induced dissociation (CID) of the protonated molecule is expected to yield a series of characteristic fragment ions. The cleavage of the piperazine ring can occur through various pathways, often resulting in the loss of ethyleneimine or related fragments.

A key fragmentation event would be the cleavage of the bond between the pyridine (B92270) ring and the piperazine nitrogen, leading to the formation of a protonated dimethylpyridine ion or a piperazine-containing fragment. The most probable fragmentation pathways involve the opening of the piperazine ring, leading to characteristic neutral losses and product ions.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Description |

|---|---|---|---|

| 192.1 | 149.1 | C₂H₅N (43.0) | Loss of an ethylamine (B1201723) radical from the piperazine ring. |

| 192.1 | 122.1 | C₄H₈N (70.1) | Cleavage within the piperazine ring. |

| 192.1 | 107.1 | C₄H₉N₂ (85.1) | Cleavage of the C-N bond between the rings, retaining the dimethylpyridine moiety. |

| 192.1 | 86.1 | C₇H₈N (106.0) | Formation of the protonated piperazine ion. |

The analysis of these fragmentation patterns is essential for the structural confirmation of the compound and for distinguishing it from potential isomers.

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about the molecule's conformation. The spectra are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice-versa.

The vibrational spectrum of this compound is characterized by contributions from the dimethylpyridine ring, the piperazine ring, and the C-N linkage between them.

N-H Vibrations: The piperazine ring contains a secondary amine (N-H) group, which is expected to show a stretching vibration in the IR spectrum, typically in the range of 3250-3500 cm⁻¹. researcher.life

C-H Vibrations: The spectrum will feature contributions from both aromatic C-H stretching from the pyridine ring (typically 3000-3100 cm⁻¹) and aliphatic C-H stretching from the piperazine ring and methyl groups (typically 2800-3000 cm⁻¹). niscpr.res.inmdpi.com

Ring Vibrations: The C=C and C=N stretching vibrations of the dimethylpyridine ring are expected in the 1400-1650 cm⁻¹ region. researcher.life The C-C stretching vibrations within the piperazine ring also occur in a similar region. niscpr.res.in

C-N Vibrations: The C-N stretching vibrations from both the piperazine ring and the aryl-amine linkage are typically observed in the 1150-1250 cm⁻¹ region. researcher.life

Table 3: Expected Vibrational Modes and Wavenumber Assignments

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (Piperazine) | 3250 - 3500 | Medium | Weak |

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch (Piperazine, -CH₃) | 2800 - 3000 | Strong | Strong |

| C=C / C=N Ring Stretch (Pyridine) | 1400 - 1650 | Strong | Strong |

| CH₂ Scissoring / CH₃ Bending | 1430 - 1470 | Medium | Medium |

Chemical Modifications and Derivatization Strategies for Research Probes

Design and Synthesis of Labeled Analogues for Methodological Studies

The synthesis of labeled analogues of 1-(3,5-Dimethylpyridin-2-yl)piperazine is instrumental for in-depth methodological studies, such as metabolism, receptor binding, and pharmacokinetic profiling. Isotopic labeling is a common strategy, where atoms are replaced by their isotopes to facilitate tracking and quantification without altering the chemical properties of the molecule.

For instance, nitrogen-15 (B135050) (¹⁵N) labeling of the pyridine (B92270) ring can be achieved by employing ¹⁵N-labeled ammonium (B1175870) chloride as the nitrogen source during the synthesis of the 3,5-dimethylpyridine (B147111) precursor. nih.gov This allows for the use of ¹⁵N NMR spectroscopy to probe the local chemical environment, including hydrogen bonding and protonation states, which are critical for understanding molecular interactions. nih.gov Similarly, carbon-13 (¹³C) or deuterium (B1214612) (²H) can be incorporated at specific positions on the pyridine or piperazine (B1678402) rings to serve as tracers in metabolic studies or to enhance signals in NMR-based structural analyses.

Radiolabeling with isotopes like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) is another key technique. These radiolabeled analogues are invaluable for quantitative analysis in biological systems, such as in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) studies. The synthesis of such labeled compounds typically involves the use of a labeled precursor in the final steps of the synthetic route to maximize isotopic incorporation and minimize the handling of radioactive materials.

Scaffold Diversification through Directed Chemical Synthesis

The this compound scaffold offers multiple sites for chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov These modifications can be broadly categorized into side-chain modifications on the piperazine ring and variations of substituents on the pyridine ring.

The secondary amine of the piperazine ring is a primary site for derivatization. A variety of functional groups can be introduced at this position through several synthetic strategies:

N-Alkylation: This can be achieved by reacting this compound with alkyl halides or sulfonates. This method allows for the introduction of a wide range of alkyl and substituted alkyl chains.

Reductive Amination: This two-step process involves the reaction with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced to the corresponding N-alkylated product. This is a versatile method for introducing more complex side chains.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields N-acyl derivatives. This introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Michael Addition: The piperazine nitrogen can act as a nucleophile in a Michael addition reaction with α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl derivatives.

These side-chain modifications are critical for modulating the compound's polarity, lipophilicity, and steric bulk, which in turn can influence its biological activity and pharmacokinetic profile.

Modification of the pyridine ring allows for the exploration of electronic and steric effects on the molecule's activity. While the starting material is 3,5-dimethylpyridine, variations can be introduced by starting with differently substituted 2-halopyridines in the initial synthesis.

Preparation of Precursors for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex molecular architectures with potential therapeutic applications. nih.gov Its inherent structure, combining a heteroaromatic pyridine ring with a flexible piperazine linker, makes it a desirable fragment in drug design. nih.gov

The piperazine moiety can be incorporated into larger molecules to enhance aqueous solubility and improve oral bioavailability. nih.gov The secondary amine provides a convenient handle for conjugation to other molecular scaffolds. For instance, it can be coupled with carboxylic acid-containing fragments to form amide bonds, a common linkage in many pharmaceutical compounds.

Furthermore, the pyridinylpiperazine core is a known pharmacophore in a variety of biologically active compounds. wikipedia.org By using this compound as a starting material, medicinal chemists can efficiently synthesize complex molecules that target a range of biological systems, including central nervous system (CNS) disorders and infectious diseases. The dimethyl substitution pattern on the pyridine ring can provide a specific steric and electronic profile that may be advantageous for particular biological targets.

Theoretical Frameworks for Intermolecular Interactions and Molecular Recognition

Advanced Computational Models for Non-Covalent Interactions

The specific arrangement of the dimethyl-substituted pyridine (B92270) ring and the piperazine (B1678402) moiety in 1-(3,5-Dimethylpyridin-2-yl)piperazine gives rise to a complex landscape of non-covalent interactions that are critical for its molecular recognition. Advanced computational models are essential for dissecting these weak, yet collectively significant, forces.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and the nature of intermolecular interactions. scielo.org.mxrsc.org For pyridinylpiperazine derivatives, DFT calculations, particularly using functionals like M06-2X which are designed to handle non-covalent interactions, can elucidate the geometry and energetics of key interactions. nih.gov These interactions include:

π-π Stacking: Interactions between the aromatic pyridine ring of the compound and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor binding pocket. nih.gov

C-H···π Interactions: The methyl groups on the pyridine ring can engage in hydrogen bonding with the electron-rich π systems of aromatic amino acids.

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H protons can act as donors, forming crucial connections with polar residues in a binding site.

To visualize and quantify these interactions, methodologies such as the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM) are employed. scielo.org.mxnih.gov NCI analysis provides a graphical representation of non-covalent interactions in real space, highlighting regions of steric repulsion, van der Waals forces, and hydrogen bonding. scielo.org.mx QTAIM, on the other hand, analyzes the topology of the electron density to identify bond critical points (BCPs) that characterize the presence and strength of intermolecular contacts. nih.gov

The following table summarizes typical non-covalent interactions that can be modeled for pyridinylpiperazine derivatives using advanced computational methods.

| Interaction Type | Interacting Moieties | Typical Computational Method | Key Finding |

| π-π Stacking | Pyridine Ring ↔ Aromatic Amino Acid | DFT (M06-2X), NCI analysis | Characterization of stacking geometry and energy contribution. |

| Hydrogen Bonding | Piperazine N/N-H ↔ Polar Amino Acid | DFT, QTAIM | Identification of bond critical points and interaction energies. |

| C-H···π | Pyridine CH3 ↔ Aromatic Amino Acid | DFT, NCI analysis | Visualization of weak hydrogen bonds and their stabilizing effect. |

| Van der Waals | Entire Ligand ↔ Receptor Pocket | Molecular Mechanics, MD simulations | Contribution to overall binding affinity and specificity. |

Theoretical Basis of Ligand Binding Hypotheses

The binding of a ligand like this compound to a biological target is often explained through various theoretical hypotheses that are supported by computational studies. These hypotheses provide a conceptual framework for understanding structure-activity relationships (SAR).

One of the fundamental concepts is the pharmacophore model . nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific receptor. For piperazine derivatives targeting receptors like the sigma-1 or histamine (B1213489) H3 receptors, the pharmacophore model typically includes a basic amine site (the piperazine nitrogen), hydrophobic regions, and potential hydrogen bond donors/acceptors. nih.gov Molecular docking simulations are frequently used to test how well a compound like this compound fits a known pharmacophore model for a given target.

Binding free energy calculations provide a more quantitative assessment of ligand binding. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from molecular dynamics simulation trajectories. These calculations dissect the binding energy into various components, such as electrostatic, van der Waals, and solvation energies, offering a detailed understanding of the driving forces for binding.

The theoretical basis for ligand binding also involves understanding the protonation state of the ligand at physiological pH. nih.gov For this compound, the basicity of the piperazine and pyridine nitrogen atoms will influence its charge state, which is a critical determinant of its ability to form ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor binding pocket. Computational tools can predict pKa values and determine the most likely protonation state under specific conditions. nih.gov

In Silico Methodologies for Conformational Selection and Induced Fit Principles

Molecular recognition is a dynamic process that often involves conformational changes in both the ligand and the receptor. Two primary models describe these dynamic events: conformational selection and induced fit .

Conformational Selection: This model posits that a ligand exists as an ensemble of different conformations in solution. The receptor preferentially binds to the conformation that is most complementary to its binding site.

Induced Fit: In this model, the initial binding of the ligand to the receptor induces a conformational change in the receptor (and often the ligand as well), leading to a more tightly bound complex.

Molecular Dynamics (MD) simulations are the primary in silico tool for exploring these dynamic principles. By simulating the movement of atoms over time, MD can reveal the conformational landscape of this compound in solution and how its conformation adapts upon binding to a receptor. These simulations can show how the flexible piperazine ring and the orientation of the dimethyl-pyridinyl group change in response to the receptor environment.

Enhanced sampling techniques, such as Metadynamics or Accelerated MD , can be used to explore larger conformational changes and overcome the energy barriers between different states, providing a more complete picture of the binding process. These methods can help to identify the low-energy, bioactive conformation of the ligand and to observe the process of induced fit as the receptor pocket reshapes itself around the ligand.

The results from these simulations can be used to construct a dynamic picture of the binding event, moving beyond the static view provided by simple molecular docking. This understanding of the conformational dynamics is crucial for designing ligands with improved affinity and specificity.

The table below outlines the in silico methodologies used to study these dynamic principles.

| Principle | In Silico Methodology | Information Gained |

| Conformational Selection | Molecular Dynamics (MD) of the free ligand | Identification of the distribution and energies of different ligand conformations in solution. |

| Induced Fit | MD simulations of the ligand-receptor complex | Observation of conformational changes in the receptor and ligand upon binding. |

| Binding Pathways | Enhanced sampling MD (e.g., Metadynamics) | Exploration of the energy landscape of the binding process and identification of transition states. |

Emerging Research Frontiers and Methodological Challenges

Development of Novel Spectroscopic and Analytical Techniques for Characterization

The precise characterization of any chemical compound is fundamental to understanding its properties and potential applications. For substituted piperazine (B1678402) derivatives, a variety of analytical methods are employed. The development of novel and more sensitive techniques is a continuous effort in analytical chemistry, aiming to provide more detailed structural information, quantify substances with greater accuracy, and analyze complex mixtures.

While specific novel techniques developed exclusively for 1-(3,5-Dimethylpyridin-2-yl)piperazine are not yet prominent in the literature, the general advancements in analytical chemistry for piperazine-containing compounds are highly relevant. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for the qualitative and quantitative analysis of piperazine derivatives. nih.gov However, the trend is moving towards more sophisticated hyphenated techniques that offer higher resolution and sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for detecting and quantifying piperazine derivatives, even at very low concentrations in complex matrices. mdpi.com The development of new ionization sources and mass analyzers continues to push the limits of detection. Furthermore, hydrophilic interaction chromatography (HILIC) is emerging as a valuable technique for the separation of polar compounds like piperazine derivatives, which can be challenging to retain on traditional reversed-phase columns. researchgate.net

Another area of development is in spectroscopic techniques. While standard NMR (¹H and ¹³C) and IR spectroscopy are routine for structural elucidation, more advanced NMR techniques could be applied to study the conformational dynamics of the this compound molecule in solution. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity of atoms within the molecule.

The table below summarizes some of the advanced analytical techniques applicable to the characterization of piperazine derivatives.

| Technique | Principle | Application for this compound |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Accurate quantification in complex samples; structural confirmation. |

| HILIC | A chromatographic technique that uses a hydrophilic stationary phase with a high concentration of organic solvent in the mobile phase. | Improved separation and retention of the polar piperazine moiety. |

| 2D NMR | Nuclear Magnetic Resonance techniques that provide correlations between different nuclei. | Unambiguous assignment of proton and carbon signals; determination of molecular connectivity. |

| HRMS | High-Resolution Mass Spectrometry provides a highly accurate mass measurement. | Determination of the elemental composition and confirmation of the molecular formula. |

The primary challenge in this area is the need for the development of validated analytical methods specific to this compound and its potential metabolites or derivatives. This would be crucial for any future pharmacokinetic or metabolic studies.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The synthesis of novel organic compounds has traditionally been a labor-intensive process, relying heavily on the experience and intuition of chemists. However, the integration of artificial intelligence (AI) and machine learning (ML) is beginning to revolutionize synthetic chemistry. researchgate.net These computational tools can predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes.

For a molecule like this compound, AI and ML could be applied in several ways. Retrosynthesis prediction programs, powered by machine learning algorithms trained on vast databases of chemical reactions, could propose novel and efficient synthetic pathways. researchgate.net This could lead to the discovery of more cost-effective or environmentally friendly methods of production.

Furthermore, AI can be used to predict the properties of virtual compounds, allowing for the in silico design of new derivatives of this compound with desired characteristics. For example, machine learning models could be trained to predict the biological activity or physicochemical properties of a series of related compounds, guiding the synthesis of only the most promising candidates. This approach can significantly accelerate the drug discovery process and reduce the resources spent on synthesizing and testing less promising molecules. nih.gov

The table below outlines potential applications of AI and ML in the synthetic design related to this compound.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Retrosynthesis Prediction | Algorithms that suggest synthetic routes to a target molecule by working backward from the product. | Discovery of novel, more efficient, or greener synthetic pathways. |

| Reaction Outcome Prediction | Machine learning models that predict the products and yields of a chemical reaction under specific conditions. | Optimization of reaction conditions to improve yield and reduce byproducts. |

| De Novo Drug Design | Generative models that design novel molecular structures with desired properties. | Creation of new derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles. |

| Property Prediction | Models that predict physicochemical and biological properties of molecules. | Prioritization of synthetic targets, reducing the need for extensive experimental screening. |

Advances in High-Throughput Computational Screening Methodologies

High-throughput computational screening (HTS) has become an indispensable tool in modern drug discovery and materials science. nih.govnih.gov This approach involves the rapid, automated screening of large libraries of virtual compounds against a biological target or for a specific property using computational methods like molecular docking and molecular dynamics simulations. nih.govnih.gov

For this compound and its derivatives, HTS offers a powerful method to explore their potential biological activities. By creating a virtual library of related compounds with variations in their substituents, it is possible to screen them against a wide range of biological targets, such as enzymes or receptors. This can help to identify potential therapeutic applications for this class of molecules. nih.gov

Molecular docking studies, for instance, can predict the binding affinity and orientation of a ligand within the active site of a protein. This information can be used to prioritize compounds for experimental testing and to guide the design of more potent analogs. Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing further insights into the binding mechanism.

The table below details the key methodologies in high-throughput computational screening and their relevance to this compound.

| Screening Methodology | Description | Application to this compound Derivatives |

| Virtual Screening | Computational screening of large libraries of compounds to identify those most likely to bind to a drug target. | Identification of potential biological targets and novel therapeutic applications. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Ranking of derivatives based on their predicted binding affinity to a specific target. |

| Molecular Dynamics | A computer simulation method for analyzing the physical movements of atoms and molecules. | Assessing the stability of the compound-target complex and understanding binding interactions. |

| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship models the relationship between the biological activity and the 3D properties of a set of molecules. | Guiding the design of new derivatives with improved activity. |

The main challenge in computational screening is the accuracy of the scoring functions used in molecular docking and the computational cost of molecular dynamics simulations. While these methods are powerful, they are approximations of complex biological systems, and their predictions must be validated through experimental testing.

Q & A

Q. What are the established synthetic routes for 1-(3,5-Dimethylpyridin-2-yl)piperazine, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, a modified Buchwald-Hartwig amination can introduce the piperazine moiety to the pyridine core. Optimization strategies include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve coupling efficiency .

- Temperature control : Reactions performed at 80–100°C minimize side products while maintaining reaction kinetics .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with ethyl acetate/hexane gradients ensures high purity (>95%) .

Q. How is this compound structurally characterized?

Key techniques include:

- NMR spectroscopy : and NMR confirm the presence of the dimethylpyridine and piperazine moieties (e.g., methyl protons at δ 2.2–2.5 ppm; piperazine N–H signals at δ 1.8–2.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 220.1452 (C₁₁H₁₇N₃⁺) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the 3,5-dimethyl substitution pattern on the pyridine ring .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Receptor binding assays : Screen for affinity at serotonin (5-HT₃) or dopamine receptors, given structural similarities to known ligands .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .

- ADME profiling : Measure solubility (via shake-flask method) and metabolic stability in liver microsomes to prioritize lead candidates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyridine 4-position to modulate receptor binding. For example, 1-(3,5-dichloropyridin-2-yl)piperazine shows enhanced 5-HT₃ antagonism .

- Piperazine modification : Replace piperazine with morpholine or thiomorpholine to alter pharmacokinetic properties (e.g., logP, bioavailability) .

- Bioisosteric replacements : Substitute pyridine with pyrimidine to evaluate changes in target selectivity (e.g., kinase inhibition) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Orthogonal validation : Confirm receptor binding results using both radioligand displacement (e.g., -GR65630 for 5-HT₃) and functional assays (e.g., Ca²⁺ flux) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses and identify false positives caused by assay artifacts .

Q. How can computational modeling predict off-target interactions for this compound?

- Pharmacophore mapping : Align the compound’s piperazine-pyridine scaffold with known pharmacophores for GPCRs or ion channels .

- Machine learning models : Train Random Forest or SVM classifiers on ChEMBL data to prioritize targets (e.g., dopamine D₂ over histamine H₁ receptors) .

- Molecular dynamics (MD) simulations : Simulate binding stability in lipid bilayers to assess membrane permeability and CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.